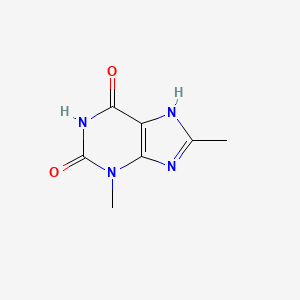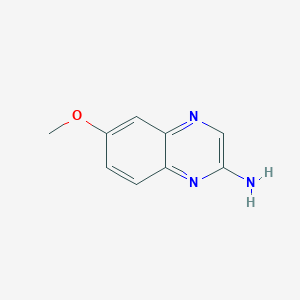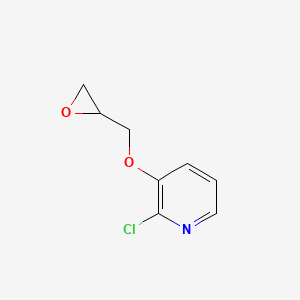
3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethyl)-2-methylquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazolinone core with a 2-chloroethyl group at the 3-position and a methyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinazolin-4(3H)-one as the core structure.
Chlorination: The 2-methylquinazolin-4(3H)-one is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction introduces the 2-chloroethyl group at the 3-position of the quinazolinone core.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane at elevated temperatures (around 80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-Chloroethyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation: Products may include quinazolinone derivatives with additional carbonyl or hydroxyl groups.
Reduction: Reduced forms of the quinazolinone core or the substituents.
科学的研究の応用
3-(2-Chloroethyl)-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It is employed as a probe to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
作用機序
The mechanism of action of 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
DNA Alkylation: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes involved in critical cellular processes, thereby exerting its biological effects.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
類似化合物との比較
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the 2-chloroethyl group and has different biological activities.
3-(2-Bromoethyl)-2-methylquinazolin-4(3H)-one: Similar structure but with a bromoethyl group instead of a chloroethyl group, leading to different reactivity and biological effects.
3-(2-Chloroethyl)-4(3H)-quinazolinone: Lacks the methyl group at the 2-position, which affects its chemical properties and biological activities.
Uniqueness
The presence of both the 2-chloroethyl and 2-methyl groups in 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one imparts unique chemical and biological properties. The chloroethyl group allows for DNA alkylation, while the methyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
特性
CAS番号 |
59760-87-1 |
|---|---|
分子式 |
C11H11ClN2O |
分子量 |
222.67 g/mol |
IUPAC名 |
3-(2-chloroethyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C11H11ClN2O/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12/h2-5H,6-7H2,1H3 |
InChIキー |
PMLBBMXYNJQOIS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine](/img/structure/B8786316.png)







![2-methyl-2,4-dihydro-1H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B8786397.png)

